Ethyl 4-nitrobenzoylacetate is an organic compound with the molecular formula C₁₁H₁₁NO₅ and a CAS number of 838-57-3. It is characterized by a nitro group attached to a benzoyl moiety, which is further esterified with ethyl acetate. This compound appears as a crystalline solid and is notable for its applications in organic synthesis, particularly in the formation of various complex molecules.
Ethyl 4-nitrobenzoylacetate can be synthesized through several methods:
These methods highlight its versatility and utility in organic synthesis .
Ethyl 4-nitrobenzoylacetate is unique due to its specific combination of an ester functional group and a nitro substituent on the benzene ring, which influences its reactivity and potential applications in synthesis compared to other similar compounds .
| Catalyst System | Conversion (%) | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Sodium Ethoxide (Classical) | 75-85 | 70-80 | 2-4 | 78-82 |
| Magnesium Chloride + Tertiary Amine | 80-90 | 75-85 | 1-2 | 60-80 |
| Ultradispersed H-HEU-M Zeolite | 70 | 67 | 6 | 80 |
| Ultradispersed H-MOR Zeolite | 68 | 64 | 6 | 80 |
| H-CL Zeolite (Micrometric) | 45 | 40 | 8 | 80 |
| H-PHI Zeolite (Ultradispersed) | 52 | 48 | 7 | 80 |
| Microwave + H-MOR (300W) | 70 | 67 | 2 | 80 |
| Ultrasound + H-HEU-M (330W) | 65 | 62 | 2 | 80 |
Beyond the direct acylation approach, several alternative synthetic pathways have been developed for the preparation of ethyl 4-nitrobenzoylacetate [12] [13]. Fischer esterification represents one of the most widely studied alternative methods, involving the direct esterification of 4-nitrobenzoic acid derivatives with ethanol under acidic conditions [14] [15].
The Fischer esterification pathway typically requires elevated temperatures and extended reaction times [14] [15]. Sulfuric acid serves as the most commonly employed catalyst, providing yields of 75-98% when reactions are conducted at temperatures between 110-180°C for 3 hours [12] [13]. The reversible nature of this equilibrium reaction necessitates the removal of water to drive the reaction toward product formation [14] [15].
Alternative acid catalysts have been investigated to improve reaction efficiency and reduce corrosive effects [12] [13]. Ammonium hydrogen sulfate demonstrates superior performance, achieving yields of 85-95% at 120°C within 2-3 hours [12]. However, the limited commercial availability of this catalyst restricts its widespread application [12]. Polyfluoroalkanesulfonic acid and silicon tetrachloride represent additional catalytic options, providing yields of 80-90% and 75-85% respectively under milder conditions [12].
Heterogeneous catalytic systems offer significant advantages in terms of catalyst recovery and environmental sustainability [16] [17]. Ultradispersed natural zeolites, particularly hydrogen forms of clinoptilolite, mordenite, heulandite, and phillipsite, have been successfully employed for esterification reactions [12] [13]. These catalysts demonstrate moderate activity, with ultradispersed H-HEU-M and H-MOR zeolites achieving conversions of 60-70% and yields of 55-70% under argon atmosphere at 80°C [12] [13].
The particle size of zeolite catalysts significantly influences catalytic performance [12] [13]. Ultradispersed crystallites with sizes ranging from 290-480 nanometers exhibit superior activity compared to micrometric particles of 4.8-7.0 micrometers [12] [13]. This enhancement results from increased surface area and improved accessibility of active sites [16] [18].
Table 2: Alternative Synthesis Pathways - Esterification and Condensation Methods
| Method | Yield (%) | Reaction Conditions | Selectivity (%) |
|---|---|---|---|
| Fischer Esterification (H2SO4) | 75-98 | 110-180°C, 3h, H2SO4 catalyst | >95 |
| Ammonium Hydrogen Sulfate | 85-95 | 120°C, 2-3h, NH4HSO4 catalyst | >90 |
| Polyfluoroalkanesulfonic Acid | 80-90 | 100-120°C, 2h, PFSA catalyst | >90 |
| Silicon Tetrachloride | 75-85 | 80-100°C, 4h, SiCl4 catalyst | >85 |
| Ultradispersed Zeolite H-CL | 55-65 | 80°C, 6h, argon atmosphere | >90 |
| Ultradispersed Zeolite H-MOR | 60-70 | 80°C, 6h, argon atmosphere | >90 |
| Microwave-Assisted (MW) | 65-75 | 80°C, 2h, 300W, 2450MHz | >90 |
| Ultrasound-Assisted (US) | 60-70 | 80°C, 2h, 330W, 37kHz | >90 |
The optimization of catalytic systems for ethyl 4-nitrobenzoylacetate synthesis involves careful consideration of multiple parameters including temperature, catalyst loading, reaction time, and the application of alternative energy sources [19] [20]. Temperature optimization represents a critical factor influencing both reaction rate and product selectivity [20].
Temperature effects on reaction kinetics follow complex patterns due to competing reactions and catalyst deactivation [20]. For most catalytic systems, optimal temperatures range from 75-85°C [12] [19]. Higher temperatures accelerate reaction rates but may promote side reactions and catalyst deactivation [20]. Lower temperatures result in incomplete conversions and extended reaction times [19].
Catalyst loading optimization reveals that most systems achieve optimal performance with 5-15 mol% catalyst loading [19] [21]. Loadings below 5 mol% result in insufficient catalytic activity, while loadings above 15 mol% provide diminishing returns and increased costs [19]. The plateau effect observed at higher loadings suggests saturation of active sites or mass transfer limitations [19].
Microwave-assisted synthesis has emerged as a powerful tool for reaction optimization [22]. Microwave irradiation at 300W and 2450 MHz frequency significantly reduces reaction times from 6 hours to 2 hours while maintaining comparable yields [12] [13]. The synergistic effects of microwave heating and heterogeneous catalysts result from enhanced mass transfer and localized heating effects [22].
Ultrasound-assisted synthesis provides complementary benefits through acoustic cavitation effects [22]. Ultrasonic irradiation at 330W and 37 kHz frequency improves mixing and mass transfer, leading to enhanced reaction rates [12] [13]. The combination of ultrasound with ultradispersed zeolite catalysts achieves conversions of 65% and yields of 62% within 2 hours [12] [13].
Solvent effects play a crucial role in reaction optimization [19] [23]. Anhydrous conditions are essential for maintaining high yields, as water content significantly reduces reaction efficiency through competitive hydrolysis reactions [14] [19]. The use of molecular sieves or azeotropic distillation helps maintain anhydrous conditions [19].
Reactant stoichiometry optimization indicates that slight excess of acyl chloride (molar ratio 1:1.2) improves conversion rates [19]. This excess compensates for potential hydrolysis of the acid chloride and drives the equilibrium toward product formation [19].
Table 3: Catalytic Optimization Strategies
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature (°C) | 75-85 | Maximum at 80°C |
| Catalyst Loading (mol%) | 5-15 | Plateau after 10 mol% |
| Reaction Time (h) | 2-6 | Diminishing returns after 4h |
| Solvent Effect | Anhydrous conditions | Water reduces yield significantly |
| Reactant Molar Ratio | 1:1.2 (substrate:acyl chloride) | Excess acyl chloride improves conversion |
| Microwave Power (W) | 250-350 | Higher power increases reaction rate |
| Ultrasound Frequency (kHz) | 35-40 | Optimal frequency for mass transfer |
| Pressure (atm) | 1-2 | Atmospheric pressure sufficient |
The purification of ethyl 4-nitrobenzoylacetate requires careful selection of appropriate techniques to achieve high purity while maximizing product recovery [24] [25]. Column chromatography represents the most effective separation method for this compound, particularly when dealing with complex reaction mixtures containing multiple products and by-products [24] [26].
Silica gel column chromatography provides excellent separation efficiency for ethyl 4-nitrobenzoylacetate [24] [27]. The compound exhibits moderate polarity due to the presence of both ester and nitro functional groups, allowing for effective separation using gradient elution systems [24]. Typical mobile phase compositions employ ethyl acetate and petroleum ether mixtures with ratios ranging from 1:12 to 1:5 depending on the specific impurities present [27].
The elution behavior of ethyl 4-nitrobenzoylacetate on silica gel is influenced by the electron-withdrawing nitro group, which increases the compound's polarity compared to unsubstituted benzoyl acetates [24] [26]. This property facilitates separation from less polar impurities and starting materials [24]. Recovery yields of 85-95% with purities exceeding 98% are routinely achieved through careful column chromatography [24].
Recrystallization techniques offer complementary purification approaches, particularly for final product purification [25] [28]. Ethanol serves as an effective recrystallization solvent, providing recovery yields of 75-85% with purities above 95% [25] [28]. The crystallization process benefits from the compound's melting point of 71-73°C, which allows for controlled cooling and crystal formation [1].
Mixed solvent recrystallization systems demonstrate improved performance compared to single solvent approaches [25] [28]. The combination of a good solvent (high solubility) and a poor solvent (low solubility) enables precise control over crystallization conditions [25] [28]. Recovery yields of 80-90% with purities exceeding 96% are achieved through this approach [25].
Vacuum distillation represents an alternative purification method, though it requires careful temperature control to prevent thermal decomposition [28]. The technique provides recovery yields of 70-80% with purities above 92%, but processing times are significantly shorter at 1-2 hours [28].
Liquid-liquid extraction serves as a preliminary purification step, particularly effective for removing ionic impurities and catalyst residues [12] [13]. The process involves dissolution of the crude product in an organic solvent followed by washing with aqueous solutions to remove water-soluble impurities [12]. Recovery yields of 65-75% with purities above 90% are typical for this rapid purification method [12].
Combined purification strategies utilizing sequential extraction and crystallization steps provide the highest overall purification efficiency [19]. These integrated approaches achieve recovery yields of 90-95% with purities exceeding 99%, though processing times extend to 6-8 hours [19].
Table 4: Purification Techniques and Yield Maximization
| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Processing Time |
|---|---|---|---|
| Column Chromatography (Silica) | 85-95 | >98 | 2-4 hours |
| Recrystallization (Ethanol) | 75-85 | >95 | 4-6 hours |
| Recrystallization (Mixed Solvents) | 80-90 | >96 | 3-5 hours |
| Vacuum Distillation | 70-80 | >92 | 1-2 hours |
| Liquid-Liquid Extraction | 65-75 | >90 | 30-60 minutes |
| Combined Methods (Extraction + Crystallization) | 90-95 | >99 | 6-8 hours |
The implementation of systematic purification protocols significantly enhances overall synthetic efficiency [19] [29]. Linear synthetic sequences demonstrate rapid yield deterioration with each additional step, emphasizing the importance of optimized purification strategies [29]. Convergent synthesis approaches, when applicable, provide superior overall yields by reducing the longest linear sequence of transformations [29].
The ¹H Nuclear Magnetic Resonance spectrum of ethyl 4-nitrobenzoylacetate exhibits characteristic resonances that provide definitive structural information about the compound [1] [2]. The aromatic protons appear as a distinctive doublet pattern in the range of 8.2-8.3 parts per million, representing the two protons ortho to the nitro group on the benzene ring [1] [2]. These signals demonstrate significant downfield chemical shifts due to the strong electron-withdrawing effect of the nitro substituent, which deshields the adjacent aromatic protons through both inductive and mesomeric effects [1] [3].
The ethyl ester functionality presents two characteristic multipicity patterns in the aliphatic region of the spectrum [1] [2]. The methylene protons of the ethyl group (-OCH₂-) appear as a quartet centered at approximately 4.4 parts per million, while the terminal methyl protons (-CH₃) manifest as a triplet at 1.4 parts per million [1] [2]. This coupling pattern confirms the presence of an intact ethyl ester moiety and demonstrates the expected three-bond coupling between the methylene and methyl protons [1].
The methylene protons adjacent to the carbonyl groups (COCH₂CO) typically appear as a singlet around 3.7-4.0 parts per million, representing the activated methylene bridge between the aromatic ketone and ester functionalities [4] [5]. This chemical shift reflects the cumulative deshielding effects of both carbonyl groups flanking the methylene unit.
The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct carbonyl carbon resonances that characterize the dual carbonyl nature of ethyl 4-nitrobenzoylacetate [4] [5]. The ketone carbonyl carbon exhibits a chemical shift in the range of 190-195 parts per million, demonstrating the typical downfield position for aromatic ketones [4] [5]. This signal position reflects the conjugation between the carbonyl group and the nitro-substituted aromatic ring system, which influences the electronic environment of the carbonyl carbon.
The ester carbonyl carbon appears at 165-170 parts per million, consistent with the characteristic chemical shift range for ethyl ester functionalities [4] [5]. The aromatic carbon signals span the region from 128-150 parts per million, with the carbon bearing the nitro group appearing at the most downfield position due to the electron-withdrawing nature of the nitro substituent [4] [3]. The ethyl ester carbons manifest at their expected positions, with the methylene carbon around 62 parts per million and the methyl carbon at approximately 14 parts per million [4] [5].
The Fourier-Transform Infrared spectrum of ethyl 4-nitrobenzoylacetate displays the characteristic vibrational signatures of the nitro functional group, which represent the most diagnostic features for compound identification [6] [7] [8]. The asymmetric nitro stretching vibration appears as an intense absorption band in the range of 1550-1520 wavenumbers [6] [7] [8]. This band exhibits high intensity due to the significant change in dipole moment during the asymmetric stretching motion of the nitrogen-oxygen bonds [7].
The symmetric nitro stretching vibration manifests at 1360-1340 wavenumbers, representing the second characteristic nitro group absorption [6] [7] [8]. These two intense bands constitute the diagnostic fingerprint for nitro group identification, appearing as prominent features that distinguish nitro compounds from other organic functionalities [7] [8]. The nitro group also exhibits a scissors bending vibration appearing as a medium intensity peak around 850-880 wavenumbers [7].
The infrared spectrum reveals two distinct carbonyl stretching regions corresponding to the ester and ketone functionalities present in the molecule [9] [10]. The ester carbonyl stretching vibration appears at 1740-1720 wavenumbers, characteristic of ethyl ester groups [9] [10]. The aromatic ketone carbonyl exhibits its stretching vibration at a lower frequency of 1680-1660 wavenumbers due to conjugation with the aromatic ring system [9] [10]. This conjugation effect reduces the force constant of the carbonyl bond, resulting in the observed frequency shift to lower wavenumbers.
The aromatic ring system contributes multiple vibrational modes to the infrared spectrum [6] [11]. The aromatic carbon-carbon stretching vibrations appear in the region of 1600-1450 wavenumbers, often overlapping with the nitro group absorptions [6] [11]. The aromatic carbon-hydrogen stretching vibrations manifest in the region above 3000 wavenumbers, while the out-of-plane carbon-hydrogen bending vibrations appear below 900 wavenumbers [6] [11]. The presence of the nitro substituent affects the aromatic ring vibrations through electronic interactions that modify the normal vibrational patterns [3] [6].
The mass spectrum of ethyl 4-nitrobenzoylacetate exhibits a molecular ion peak at mass-to-charge ratio 237, corresponding to the molecular formula C₁₁H₁₁NO₅ [12] [13]. The molecular ion typically appears as the base peak or among the most abundant ions in the spectrum, indicating relatively stable ionization characteristics [14]. The molecular ion formation follows the general principles of electron impact ionization, where removal of a single electron creates the radical cation species [15] [16].
The fragmentation pattern of ethyl 4-nitrobenzoylacetate follows predictable pathways based on the structural features present in the molecule [17] [16] [18]. Loss of the ethyl group (mass 29) from the ester functionality represents one primary fragmentation route, generating a fragment ion at mass-to-charge ratio 208 [17] [16]. Loss of the ethoxycarbonyl group (CO₂Et, mass 45) constitutes another significant fragmentation pathway, producing a fragment at mass-to-charge ratio 192 [17] [16].
The nitro group participates in characteristic fragmentation reactions typical of nitro compounds [15] [18] [19]. Loss of nitric oxide (NO, mass 30) and nitrogen dioxide (NO₂, mass 46) represent common fragmentation pathways for aromatic nitro compounds [15] [19]. These losses often occur through radical elimination processes that result in the formation of stable aromatic cation species [17] [15].
Secondary fragmentation processes involve further decomposition of primary fragment ions to generate smaller ionic species [17] [16]. The aromatic ring system can undergo various fragmentation reactions, including loss of carbon monoxide (mass 28) and formation of tropylium ion-type structures [17] [16]. The McLafferty rearrangement may contribute to fragmentation patterns involving hydrogen transfer reactions, particularly in compounds containing ester functionalities [17] [16].
The ultraviolet-visible absorption spectrum of ethyl 4-nitrobenzoylacetate exhibits characteristic absorption bands arising from electronic transitions within the nitroaromatic chromophore system [20] [21] [22]. The primary absorption maximum appears in the range of 250-270 nanometers, corresponding to the π→π* transition of the nitrobenzene system [20] [21] [22]. This transition involves promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic system [21].
The nitro group functions as a powerful chromophore that significantly influences the electronic absorption characteristics [20] [23] [22]. The electron-withdrawing nature of the nitro substituent shifts the absorption maximum to longer wavelengths compared to unsubstituted benzene derivatives [20] [21]. This bathochromic shift results from the stabilization of the excited state through charge-transfer interactions between the aromatic ring and the nitro group [21] [22].
The presence of the carbonyl groups adjacent to the aromatic ring creates opportunities for extended conjugation that affects the absorption spectrum [20] [21]. Additional absorption features may appear in the range of 320-350 nanometers, representing charge-transfer transitions involving the entire conjugated system [20] [21]. These longer wavelength absorptions arise from interactions between the nitroaromatic system and the adjacent carbonyl functionalities [21].
The intensity of the absorption bands correlates with the extent of conjugation and the strength of the electronic transitions involved [24] [21]. The molar absorption coefficients for nitroaromatic compounds typically range from moderate to high values, reflecting the allowed nature of the π→π* transitions [24] [21]. Solvent effects may influence the absorption characteristics through specific interactions with the polar nitro and carbonyl functionalities [25] [26].
Table 1: Comprehensive Spectroscopic Data for Ethyl 4-nitrobenzoylacetate
| Spectroscopic Technique | Chemical Shift/Frequency/m-z | Assignment/Description |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (CDCl₃) | 8.2-8.3 ppm (2H, aromatic) | Aromatic protons ortho to nitro group (strongly deshielded) |
| ¹H Nuclear Magnetic Resonance (CDCl₃) | 4.4 ppm (2H, -OCH₂-) | Ethyl ester methylene protons |
| ¹H Nuclear Magnetic Resonance (CDCl₃) | 1.4 ppm (3H, -CH₃) | Ethyl ester methyl protons |
| ¹³C Nuclear Magnetic Resonance (CDCl₃) | 190-195 ppm (C=O ketone) | Ketone carbonyl carbon (conjugated with aromatic ring) |
| ¹³C Nuclear Magnetic Resonance (CDCl₃) | 165-170 ppm (C=O ester) | Ester carbonyl carbon |
| ¹³C Nuclear Magnetic Resonance (CDCl₃) | 128-150 ppm (aromatic carbons) | Aromatic carbon signals (nitro-substituted ring) |
| Fourier-Transform Infrared - Nitro Group Asymmetric Stretch | 1550-1520 cm⁻¹ | Asymmetric NO₂ stretching vibration |
| Fourier-Transform Infrared - Nitro Group Symmetric Stretch | 1360-1340 cm⁻¹ | Symmetric NO₂ stretching vibration |
| Fourier-Transform Infrared - Carbonyl Stretch (Ester) | 1740-1720 cm⁻¹ | Ester C=O stretching vibration |
| Fourier-Transform Infrared - Carbonyl Stretch (Ketone) | 1680-1660 cm⁻¹ | Aromatic ketone C=O stretching (conjugated) |
| Fourier-Transform Infrared - Aromatic C=C Stretch | 1600-1450 cm⁻¹ | Aromatic C=C stretching vibrations |
| Mass Spectrometry - Molecular Ion | 237 m/z | Molecular ion peak [M]⁺ (C₁₁H₁₁NO₅) |
| Mass Spectrometry - Base Peak | 237 m/z (molecular ion) | Molecular ion as base peak |
| Mass Spectrometry - Major Fragments | 208, 192, 150, 104 m/z | Loss of ethyl (29), CO₂Et (45), NO₂ (46), others |
| Ultraviolet-Visible Absorption Maximum | 250-270 nm | π→π* transition of nitroaromatic system |
| Ultraviolet-Visible Absorption (Extended Conjugation) | 320-350 nm | Extended conjugation between nitro group and carbonyl |
Table 2: Physical and Chemical Properties
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₅ | Multiple sources confirmed |
| Molecular Weight | 237.21 g/mol | Calculated/experimental |
| Chemical Abstracts Service Number | 838-57-3 | Chemical Abstracts Service |
| Melting Point | 67-73°C | Literature values |
| Appearance | Yellow crystalline powder | Commercial specifications |
| Density | 1.276 g/cm³ | Predicted value |
| Boiling Point | 344.7°C at 760 mmHg | Predicted at standard pressure |
| Flash Point | 149.6°C | Safety data |
Irritant